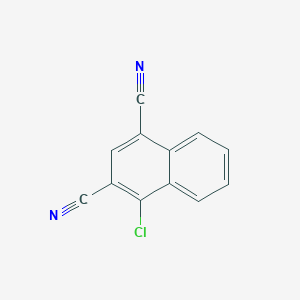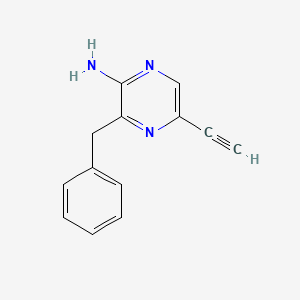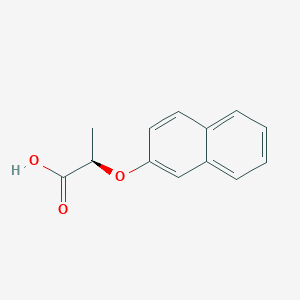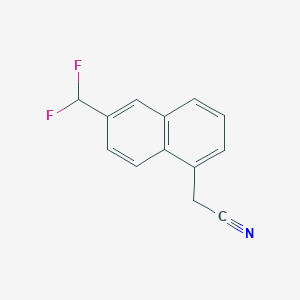
4-Chloronaphthalene-1,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloronaphthalene-1,3-dicarbonitrile is a chemical compound with the molecular formula C12H5ClN2 It is a derivative of naphthalene, characterized by the presence of a chlorine atom and two nitrile groups attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Sandmeyer reaction, where a diazonium salt is formed from an amine precursor and then reacted with copper(I) chloride to introduce the chlorine atom . The nitrile groups can be introduced through a palladium-catalyzed cyanation reaction .
Industrial Production Methods
Industrial production of 4-Chloronaphthalene-1,3-dicarbonitrile may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Chloronaphthalene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The nitrile groups can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学研究应用
4-Chloronaphthalene-1,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism by which 4-Chloronaphthalene-1,3-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile groups can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
相似化合物的比较
Similar Compounds
- 8-Chloronaphthalene-1-carbonitrile
- 8-Bromonaphthalene-1-carbonitrile
- 8-Iodonaphthalene-1-carbonitrile
Uniqueness
4-Chloronaphthalene-1,3-dicarbonitrile is unique due to the presence of two nitrile groups, which provide additional sites for chemical modification and interactions. This makes it a versatile compound for various applications compared to its mono-nitrile counterparts .
属性
CAS 编号 |
61499-38-5 |
|---|---|
分子式 |
C12H5ClN2 |
分子量 |
212.63 g/mol |
IUPAC 名称 |
4-chloronaphthalene-1,3-dicarbonitrile |
InChI |
InChI=1S/C12H5ClN2/c13-12-9(7-15)5-8(6-14)10-3-1-2-4-11(10)12/h1-5H |
InChI 键 |
WEPUJWDLXREDMP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=C2Cl)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)


![2H-Benzo[H]chromene-3-carbaldehyde](/img/structure/B11892011.png)

![3-Phenylimidazo[1,2-a]pyridin-2-ol](/img/structure/B11892031.png)
